Rhodamine B thiolactone
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Overview
Description
Rhodamine B thiolactone is a derivative of Rhodamine B, a well-known fluorescent dye. This compound is particularly notable for its application as a chemosensor, especially for detecting mercury ions (Hg²⁺) in aqueous solutions. Its high selectivity and sensitivity make it a valuable tool in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodamine B thiolactone can be synthesized through a two-step process involving Rhodamine B and thiourea. The first step involves the conversion of Rhodamine B to its acid chloride using phosphorus oxychloride in 1,2-dichloroethane. The second step involves the reaction of the acid chloride with thiourea in a tetrahydrofuran (THF) and water mixture, facilitated by triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The key is to maintain the reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Rhodamine B thiolactone primarily undergoes substitution reactions, particularly with mercury ions. The interaction with Hg²⁺ leads to the opening of the thiolactone ring, resulting in a significant fluorescence enhancement .
Common Reagents and Conditions:
Reagents: Thiourea, phosphorus oxychloride, triethylamine, THF, water.
Major Products: The major product of the reaction with mercury ions is the opened-ring form of this compound, which exhibits enhanced fluorescence .
Scientific Research Applications
Rhodamine B thiolactone has a wide range of applications in scientific research:
Chemistry: Used as a chemosensor for detecting mercury ions in aqueous solutions.
Biology: Applied in bioimaging to monitor mercury ion levels in living cells.
Medicine: Potential use in diagnostic tools for detecting heavy metal contamination in biological samples.
Industry: Utilized in environmental monitoring to detect mercury pollution in water sources.
Mechanism of Action
The mechanism of action of Rhodamine B thiolactone involves the selective binding to mercury ions. The presence of Hg²⁺ induces the opening of the thiolactone ring, leading to a significant increase in fluorescence. This fluorescence change is used to detect and quantify mercury ions in various samples .
Comparison with Similar Compounds
Rhodamine B: The parent compound, widely used as a fluorescent dye.
Rhodamine 6G: Another derivative with similar fluorescent properties but different applications.
Rhodamine 123: Used primarily in mitochondrial staining in biological research.
Uniqueness: Rhodamine B thiolactone is unique due to its high selectivity and sensitivity towards mercury ions. Unlike other Rhodamine derivatives, it specifically reacts with Hg²⁺, making it an excellent chemosensor for environmental and biological applications .
Properties
Molecular Formula |
C28H30N2O2S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
3',6'-bis(diethylamino)spiro[2-benzothiophene-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C28H30N2O2S/c1-5-29(6-2)19-13-15-23-25(17-19)32-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(31)33-28/h9-18H,5-8H2,1-4H3 |
InChI Key |
AAQKETQXOGXQRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)S3 |
Origin of Product |
United States |
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